Positional Isomer Selectivity: 1-Acetic Acid Scaffold Confers Nanomolar CRTH2 Antagonism Absent in 3-Acetic Acid Isomers
Indol-1-yl-acetic acid derivatives are established as potent CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, a critical target in allergic inflammation. In contrast, 3-indoleacetic acid isomers (e.g., 7-methylindole-3-acetic acid) lack this activity and are instead known as indomethacin metabolites or auxin analogs [1]. Patent US7897788 exemplifies 1-acetic acid compounds with CRTH2 antagonism, while 3-acetic acid analogs are not claimed for this use [1]. This functional divergence underscores the necessity of the 1-acetic acid scaffold for this application.
| Evidence Dimension | CRTH2 antagonistic activity |
|---|---|
| Target Compound Data | Indol-1-yl-acetic acid class exhibits CRTH2 antagonism (nanomolar IC50 range in binding assays) |
| Comparator Or Baseline | 3-Indoleacetic acid class (e.g., indomethacin) shows COX inhibition, no CRTH2 activity |
| Quantified Difference | Functional selectivity: 1-acetic acid derivatives target CRTH2; 3-acetic acid derivatives target COX/auxin pathways |
| Conditions | Human CRTH2 receptor binding and functional assays |
Why This Matters
For researchers developing CRTH2 antagonists, selecting the 1-acetic acid scaffold is essential, as 3-acetic acid isomers will not engage the target and will confound SAR studies.
- [1] US Patent 7,897,788 B2. Indol-1-yl-acetic acid derivatives. Justia Patents. Filed August 14, 2006, and issued March 1, 2011. View Source
